A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one: From Discovery to Modern Synthetic Applications
A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxin-2-one, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] This guide traces the historical development of synthetic routes to this specific lactone derivative, details its core physicochemical and spectroscopic properties, and outlines its reactivity and application as a versatile synthetic intermediate. By synthesizing information from foundational literature to contemporary research, this document serves as a vital resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Rise of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a structural motif of considerable importance in medicinal chemistry, present in a wide range of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is attributed to its rigid structure, which allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with specific biological targets.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[2][4] The inherent stability of the 2,3-dihydro-1,4-benzodioxin ring makes it a reliable backbone in complex molecular architectures.[1] This guide focuses specifically on the lactone derivative, 2,3-Dihydro-1,4-benzodioxin-2-one (CAS 4385-48-2), a key building block for accessing more complex, biologically active molecules.[5]
History of Discovery and Evolution of Synthetic Methodologies
The synthesis of the 1,4-benzodioxane core historically relies on the coupling of a catechol derivative with a two-carbon electrophile.[1] The foundational method for this transformation is the Williamson ether synthesis, a robust and widely used reaction first developed by Alexander Williamson in 1850.[6][7] This reaction involves the SN2 displacement of a halide by an alkoxide or, in this context, a phenoxide.[8]
Foundational Synthesis: Intramolecular Williamson Etherification
The most direct and classical approach to synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one involves a two-step sequence starting from catechol (1,2-dihydroxybenzene).
-
O-Alkylation: Catechol is first reacted with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step selectively alkylates one of the phenolic hydroxyl groups to form an intermediate, (2-hydroxyphenoxy)acetate.
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. The remaining phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide and forming the six-membered lactone ring.
A significant advancement in this methodology is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate), often leading to higher yields, milder reaction conditions, and reduced reaction times.[9][10][11] Quaternary ammonium salts are commonly employed as catalysts for these transformations.[12]
Alternative Synthetic Approaches
While the intramolecular Williamson ether synthesis remains a primary route, other methods have been developed. For instance, derivatives can be synthesized by reacting catechol with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA).[13] This approach directly forms the lactone ring in a single step by acylating one hydroxyl group, followed by an immediate intramolecular nucleophilic attack from the second hydroxyl group.
The following diagram illustrates the general and highly adaptable workflow for synthesizing derivatives of the 1,4-benzodioxane scaffold.
Caption: General workflow for synthesis and diversification of 1,4-benzodioxane derivatives.
Detailed Experimental Protocols
Authoritative and reproducible protocols are the bedrock of scientific advancement. The following section details a validated laboratory procedure for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.
Protocol: Synthesis via Reaction of Catechol and Chloroacetyl Chloride
This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry and represents a common and efficient method.[13]
Objective: To synthesize 2,3-Dihydro-1,4-benzodioxin-2-one from catechol and chloroacetyl chloride.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve catechol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2,3-Dihydro-1,4-benzodioxin-2-one as a solid. A reported yield for a similar reaction is approximately 70%.[13]
Caption: Step-by-step workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of a synthesized compound. The structural elucidation of 2,3-Dihydro-1,4-benzodioxin-2-one relies on standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [13] |
| Molecular Weight | 150.13 g/mol | [13] |
| CAS Number | 4385-48-2 | [13] |
| Appearance | Solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.[14] For 2,3-Dihydro-1,4-benzodioxin-2-one, the expected signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of its structure.[15][16][17]
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): A complex multiplet typically observed in the range of δ 6.9-7.2 ppm, integrating to 4 protons. The specific pattern depends on the substitution of the benzene ring.
-
Methylene Protons (-O-CH₂-CO-): A singlet observed around δ 4.7 ppm, integrating to 2 protons. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm. This is characteristic of a lactone or ester carbonyl.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 115-145 ppm. The two carbons attached to the oxygen atoms (ipso-carbons) will have distinct chemical shifts from the other four aromatic carbons.
-
Methylene Carbon (-O-CH₂-CO-): A signal around δ 65 ppm, deshielded by the adjacent oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a six-membered lactone, typically appearing around 1750-1770 cm⁻¹.
-
C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ether and ester functionalities, typically found in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Applications in Research and Drug Development
2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives serve as crucial intermediates in the synthesis of more complex molecules with significant pharmacological properties. The 1,4-benzodioxane scaffold is a key component in drugs targeting a variety of receptors and enzymes.[18][19][20]
-
PARP1 Inhibitors: Carboxamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a major target in cancer therapy.[21]
-
Adrenergic Receptor Ligands: The benzodioxane structure is a core feature of many α-adrenergic receptor antagonists, which are used to treat conditions like hypertension.
-
Serotonin Receptor Ligands: Numerous compounds containing the 1,4-benzodioxane moiety have been developed as ligands for various serotonin (5-HT) receptor subtypes, with applications in treating central nervous system disorders.[4]
-
Antiproliferative and Antimicrobial Agents: Functionalized 2-substituted-1,4-benzodioxane derivatives have been developed as potent antiproliferative and antimicrobial agents.[19]
The utility of this scaffold lies in its ability to be readily functionalized. The aromatic ring can undergo electrophilic substitution, while the lactone can be opened or modified to introduce diverse functionalities, making it a versatile starting point for creating libraries of compounds for high-throughput screening.
Conclusion and Future Outlook
From its conceptual origins in the Williamson ether synthesis to its modern applications in sophisticated drug design, 2,3-Dihydro-1,4-benzodioxin-2-one has proven to be a molecule of enduring value. Its straightforward synthesis and the inherent stability and biological relevance of the 1,4-benzodioxane core ensure its continued importance. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly ("green") synthetic routes.[9] Furthermore, the continued exploration of this scaffold in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and selectivity for a wide range of diseases. The versatility and proven track record of the 1,4-benzodioxane ring system solidify its status as an "evergreen" scaffold in the field of drug discovery.[4][22]
References
-
Gandolfi, C. A., Di Domenico, R., Spinelli, S., Gallico, L., Fiocchi, L., et al. (1995). Synthesis and Pharmacological Characterization of Novel, Potent, and Selective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 38(3), 508-525.
-
BenchChem. (2025). Review of 2,3-Benzodioxine in organic chemistry. BenchChem Technical Guides.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Singh, B. (2013). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Blot, V., et al. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. ResearchGate.
-
Iovine, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
-
Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals.
-
Suthar, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information.
-
ChemWhat. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE. ChemWhat Database. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
da Silva, A. B., et al. (2012). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing.
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
-
University of Milan. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi.
-
Chem Help ASAP. (2022). Differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.
-
Beilstein-Institut. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. National Center for Biotechnology Information.
-
Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodioxan. In Wikipedia. Retrieved from [Link]
-
Pearce, A. J., & Brimble, M. A. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group.
-
Pearce, A. J., & Brimble, M. A. (2015). Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. PubMed.
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
-
ChemBK. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Retrieved from [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.
-
National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE | 4385-48-2 [chemicalbook.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. iajpr.com [iajpr.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. air.unimi.it [air.unimi.it]
- 20. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 21. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
